BET Bromodomain Inhibition Potency: Class-Level Scaffold Activity vs. Inactive Core
The benzo[cd]indol-2(1H)-one scaffold, which forms the core of the target compound, is a validated BET bromodomain inhibitor chemotype. A representative compound from the same patent family, 1-ethyl-N-(4-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, was co-crystallized with the first bromodomain of human BRD4 (PDB: 5CP5), confirming direct target engagement [1]. While quantitative Kd/IC50 data for the specific target compound is not publicly available, the class demonstrates activity. In contrast, the unsubstituted benzo[cd]indol-2(1H)-one core or simple indole analogs show no measurable BRD4 binding, demonstrating the necessity of the specific substitution pattern [2]. The target compound's unique 4-fluorophenylacetamide chain is designed to explore a different chemical space within the BRD4 binding pocket compared to the sulfonamide series, potentially offering a novel selectivity fingerprint.
| Evidence Dimension | Direct target engagement (Co-crystal structure) |
|---|---|
| Target Compound Data | N/A (Core scaffold confirmed to bind BRD4 via a close analog) |
| Comparator Or Baseline | Close analog (1-ethyl-N-(4-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide): confirmed BRD4 binder via PDB 5CP5. Unsubstituted indole core: no binding. |
| Quantified Difference | Qualitative - The scaffold enables binding; the unsubstituted core does not. |
| Conditions | X-ray crystallography of human BRD4 bromodomain 1. |
Why This Matters
This confirms the benzo[cd]indol-2(1H)-one core is a productive BET bromodomain-binding template, justifying its selection over simple indole-based compounds for epigenetic probe development.
- [1] PDB. (2015). Crystal Structure of the first bromodomain of human BRD4 in complex with benzo[cd]indol-2(1H)-one ligand (5CP5). 1-ethyl-N-(4-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. View Source
- [2] Xu, Y., et al. (2018). 2-oxo-1,2-dihydrobenzo[cd]indole compound and use thereof. U.S. Patent No. US20180008574A1. Guangzhou Institutes of Biomedicine and Health, Chinese Academy of Sciences. View Source
